![molecular formula C10H9ClN2O2 B1423606 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 849068-50-4](/img/structure/B1423606.png)
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 849068-50-4) is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.65 g/mol . It belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The chlorine substituent at position 6 and the ethyl carboxylate group at position 1 define its reactivity and applications in medicinal chemistry and organic synthesis, particularly as a precursor for kinase inhibitors or bioactive intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the chloro and ethyl ester groups. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride, solvents like DMF or THF.
Reduction: Reducing agents like LiAlH4, solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or dichloromethane.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of the corresponding alcohol.
Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a potential scaffold for developing new drugs targeting various diseases, particularly cancer and inflammatory disorders. The compound exhibits significant inhibition of histone deacetylases (HDACs) and other enzymes critical in disease progression.
Biological Studies
Research indicates that this compound can act as an enzyme inhibitor and receptor binder. Studies have demonstrated its efficacy in various biological assays, highlighting its potential as a therapeutic agent.
Industrial Applications
In addition to its medicinal uses, this compound can be employed in synthesizing advanced materials and as a building block for more complex chemical entities.
Anticancer Activity
Recent studies have evaluated the anticancer potential of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. The following table summarizes key findings:
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MDPI Study | MCF-7 | 0.0227 | HDAC Inhibition |
MDPI Study | HepG2 | 0.064 | Apoptosis Induction |
MDPI Study | A549 | 0.037 | Cell Cycle Arrest |
These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types.
Antimicrobial Activity
The compound has been assessed for its antimicrobial properties:
- Gram-positive bacteria : Significant bacteriostatic effects observed.
- Gram-negative bacteria : Effective against common pathogens resistant to conventional antibiotics.
Case Study 1: Anticancer Efficacy
A study published by MDPI reported that ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives exhibited high antiproliferative activity across multiple human tumor cell lines. The selective toxicity towards cancer cells while sparing normal cells underscores its potential as a lead compound in cancer drug development.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine against common bacterial strains. The findings revealed significant bacteriostatic effects against both gram-positive and gram-negative bacteria, indicating its utility in treating infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl ester groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers: Carboxylate Substitution
- Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 287384-84-3): Shares the same molecular formula (C₁₀H₉ClN₂O₂) but differs in the carboxylate position (2 vs. 1).
Halogen Substitution Variants
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1140512-58-8):
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-19-3):
Ring Fusion Position Variants
- Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1):
Carboxylate Position and Halogen Combinations
- Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 2092825-14-2):
Data Table: Key Structural and Physical Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
---|---|---|---|---|
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 849068-50-4 | C₁₀H₉ClN₂O₂ | 224.65 | Cl:6, COOEt:1 |
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 287384-84-3 | C₁₀H₉ClN₂O₂ | 224.65 | Cl:6, COOEt:2 |
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1140512-58-8 | C₉H₇ClN₂O₂ | 210.62 | Cl:6, COOMe:2 |
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 1951441-84-1 | C₁₀H₉ClN₂O₂ | 224.64 | Cl:6, COOEt:3 |
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 885500-55-0 | C₁₀H₉ClN₂O₂ | 224.65 | Cl:4, COOEt:5 |
Biological Activity
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a compound with the molecular formula and CAS Number 849068-50-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Structure :
- Physical Form : Pale-yellow to yellow-brown solid
- Purity : 97%
Research indicates that compounds similar to this compound exhibit a range of biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potent inhibitory effects on various kinases and histone deacetylases (HDACs), which are critical in cancer progression and inflammation.
- Antimicrobial Activity : Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant antibacterial and antifungal properties against pathogens such as E. coli and S. aureus.
Anticancer Activity
Several studies have evaluated the anticancer potential of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. The following table summarizes key findings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 0.0227 | HDAC Inhibition | |
HepG2 | 0.064 | Apoptosis Induction | |
A549 | 0.037 | Cell Cycle Arrest |
These results indicate that ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit cell proliferation in various cancer cell lines.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
The data suggest a robust antimicrobial profile, making it a candidate for further development as an antibiotic agent.
Case Study 1: Anticancer Efficacy
In a recent study published by MDPI, ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives were tested against multiple human tumor cell lines. The results indicated a high degree of antiproliferative activity across all tested lines, with IC50 values ranging from nM to low µM concentrations. The study highlighted the compound's potential as a lead in cancer drug development due to its selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial efficacy of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine against common bacterial strains. The findings revealed that the compound exhibited significant bacteriostatic effects against both gram-positive and gram-negative bacteria, suggesting its utility in treating bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolopyridine intermediates using NaH in DMF at 0°C under inert conditions achieves moderate yields (23–45%) . Coupling with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) in THF or dioxane introduces carboxylate groups, though competing side reactions necessitate precise stoichiometry .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
Structural confirmation relies on H NMR (400 MHz, DMSO-d), with peaks for the ethyl ester (δ 4.27 ppm, q) and aromatic protons (δ 6.32 ppm) . ESI-MS confirms molecular ions (e.g., m/z 328.2 [M+1]), while HPLC ensures purity (>95%) using C18 columns and acetonitrile/water gradients . X-ray crystallography via SHELX resolves crystal packing but requires high-resolution data to address potential twinning .
Advanced Research Questions
Q. What factors contribute to yield variability in synthetic routes?
Yield discrepancies stem from reaction parameters:
- Base sensitivity : NaH in DMF risks elimination byproducts; weaker bases (KCO) in Pd-catalyzed Suzuki couplings improve selectivity .
- Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates, while dioxane enhances boronic acid coupling efficiency .
- Temperature : Reactions initiated at 0°C and warmed to ambient temperature reduce decomposition .
Q. How does the chloro substituent influence electronic properties and reactivity?
The electron-withdrawing Cl group at C-6 increases electrophilicity at adjacent positions, enabling regioselective SAr at C-5 or C-7 . Comparative studies with non-chlorinated analogs show reduced coupling reactivity, highlighting the substituent’s role in directing functionalization . Computational modeling (e.g., DFT) could further elucidate electronic effects but is not yet reported.
Q. What crystallographic challenges arise when using SHELX for structural analysis?
Key challenges include:
- Data resolution : High-resolution (>1.0 Å) data are critical to resolve disorder in the ethyl ester group .
- Twinning : Common in heterocyclic systems; SHELXL’s TWIN command mitigates this .
- Thermal motion : Anisotropic displacement parameters for the pyrrolopyridine core may require constraints during refinement .
Q. What strategies optimize purification and solubility challenges?
- Chromatography : Silica gel with dichloromethane/methanol gradients (95:5 to 90:10) separates the compound from byproducts .
- Recrystallization : Toluene/hexane (1:3) yields high-purity crystals for XRD .
- Solubility : DMSO-d is preferred for NMR due to its efficacy in dissolving aromatic heterocycles .
Q. Methodological Considerations
- Contradictions in synthesis : uses NaH/DMF for alkylation, while employs Pd catalysis. Researchers should evaluate substrate compatibility and scalability.
- Analogs and derivatives : Substituting Cl with Br or methoxy groups (e.g., Methyl 6-bromo analogs) alters reactivity and bioactivity, warranting comparative studies .
Properties
IUPAC Name |
ethyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOGRMWUPOAZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC2=C1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694589 | |
Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849068-50-4 | |
Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.